molecular formula C11H15NO B12001422 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol CAS No. 5482-06-4

2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol

Cat. No.: B12001422
CAS No.: 5482-06-4
M. Wt: 177.24 g/mol
InChI Key: CNLBASWVRWLFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in coordination chemistry, catalysis, and biological applications due to their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-methylpropylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-hydroxybenzaldehyde+1-methylpropylamine2-((E)-[(E)-1-methylpropyl]iminomethyl)phenol+H2O\text{2-hydroxybenzaldehyde} + \text{1-methylpropylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-hydroxybenzaldehyde+1-methylpropylamine→2-((E)-[(E)-1-methylpropyl]iminomethyl)phenol+H2​O

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction rate and yield. The use of catalysts such as acidic or basic resins can also be employed to facilitate the condensation process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by various substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations, including oxidation and reduction reactions.

Biology

The compound exhibits biological activity and is investigated for its potential as an antimicrobial and antifungal agent. Its ability to form stable complexes with metal ions enhances its biological efficacy.

Medicine

In medicinal chemistry, Schiff bases like this compound are explored for their potential therapeutic applications, including as anticancer and antiviral agents.

Industry

Industrially, the compound is used in the development of sensors and as a precursor for the synthesis of advanced materials with specific properties, such as fluorescence and photochromism.

Mechanism of Action

The biological activity of 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is primarily attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. The imine group can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-{[(E)-1-ethylpropyl]imino}methyl)phenol
  • 2-((E)-{[(E)-1-methylbutyl]imino}methyl)phenol
  • 2-((E)-{[(E)-1-methylpropyl]imino}methyl)aniline

Uniqueness

Compared to similar Schiff bases, 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol exhibits unique properties due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and stable metal complexes. This makes it particularly effective in applications requiring strong coordination with metal ions.

Properties

CAS No.

5482-06-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(butan-2-yliminomethyl)phenol

InChI

InChI=1S/C11H15NO/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-9,13H,3H2,1-2H3

InChI Key

CNLBASWVRWLFCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=CC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.